molecular formula C13H10BrFO B3038252 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene CAS No. 83642-03-9

1-(Bromomethyl)-4-(4-fluorophenoxy)benzene

Cat. No.: B3038252
CAS No.: 83642-03-9
M. Wt: 281.12 g/mol
InChI Key: OHSPHQZETPMLQY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(4-fluorophenoxy)benzene is an organic compound that features a bromomethyl group and a fluorophenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(4-fluorophenoxy)toluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Conducted in acidic or basic aqueous solutions, often at room temperature or slightly elevated temperatures.

    Reduction: Performed in anhydrous conditions, usually under inert atmosphere to prevent oxidation of the reducing agent.

Major Products:

    Nucleophilic Substitution: Produces various substituted benzene derivatives.

    Oxidation: Yields aldehydes or carboxylic acids.

    Reduction: Results in the formation of 4-(4-fluorophenoxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-4-(4-fluorophenoxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

1-(Bromomethyl)-4-(4-fluorophenoxy)benzene can be compared with similar compounds such as:

    1-(Bromomethyl)-4-(4-chlorophenoxy)benzene: Similar structure but with a chlorine atom instead of a fluorine atom, which may affect its reactivity and applications.

    1-(Bromomethyl)-4-(4-methylphenoxy)benzene:

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased stability and potential biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(bromomethyl)-4-(4-fluorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSPHQZETPMLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(4-Fluorophenoxy)benzyl alcohol (1.92 g, 8.80 mmol) and 0.2 ml of pyridine was dissolved in 25 ml of benzene and cooled in cold water. Phosphorus tribromide (1.19 g, 4.40 mmol) in 10 ml of benzene was added dropwise and the reaction was stirred 30 minutes and allowed to warm to room temperature. The solvent was evaporated and the residue was carefully quenched with saturated sodium bicarbonate solution. After dilution with water, the mixture was extracted twice with diethyl ether. The organic extracts were washed with saturated sodium bicarbonate solution and then with brine, dried over MgSO4, and concentrated to afford 2.38 g (96%) of the subtitle compound.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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